molecular formula C6H5N3OS2 B596074 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione CAS No. 195738-31-9

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione

Cat. No.: B596074
CAS No.: 195738-31-9
M. Wt: 199.246
InChI Key: LJLQHJGURNLGNR-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione is a heterocyclic compound that features a fused imidazole and pyridine ring system with hydroxy and dithione functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach includes the use of acetylene dicarboxylates as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dithione moiety can be reduced to thiols or other sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dithione moiety may produce thiols.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Shares the core structure but lacks the hydroxy and dithione functional groups.

    Imidazo[1,2-a]pyridine: Another isomer with different positioning of the imidazole and pyridine rings.

    Thiazolo[4,5-b]pyridine: Contains a thiazole ring instead of an imidazole ring.

Uniqueness

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and dithione groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

5-sulfanyl-2-sulfanylidene-3,4-dihydro-1H-imidazo[4,5-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c10-2-1-3(11)7-5-4(2)8-6(12)9-5/h1H,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLQHJGURNLGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C(C1=O)NC(=S)N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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